molecular formula C7H13NO B077942 N-Isopropylmethacrylamide CAS No. 13749-61-6

N-Isopropylmethacrylamide

Cat. No. B077942
CAS RN: 13749-61-6
M. Wt: 127.18 g/mol
InChI Key: YQIGLEFUZMIVHU-UHFFFAOYSA-N
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Patent
US04228102

Procedure details

500 g (5 mols) of methyl methacrylate, 325 g (5.5 mols) of isopropylamine, and 12.4 g (0.13 mol) of isopropylamine hydrochloride were reacted in the presence of 0.03 mol of ferric acetylacetonate for 21/2 hours in a steel autoclave at 220° C. The pressure increased to a maximum of 18 atmospheres. The methyl methacrylate reacted to the extent of 80% and gave 442 g of N-isopropylmethacrylic acid amide (corresponding to a 68% yield referred to the methyl methacrylate used).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
325 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric acetylacetonate
Quantity
0.03 mol
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:6]C)(=O)[C:2]([CH3:4])=[CH2:3].[CH:8]([NH2:11])([CH3:10])[CH3:9]>Cl.C(N)(C)C>[CH:8]([NH:11][C:1](=[O:6])[C:2]([CH3:4])=[CH2:3])([CH3:10])[CH3:9] |f:2.3|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
Quantity
325 g
Type
reactant
Smiles
C(C)(C)N
Name
ferric acetylacetonate
Quantity
0.03 mol
Type
reactant
Smiles
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
12.4 g
Type
catalyst
Smiles
Cl.C(C)(C)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The pressure increased to a maximum of 18 atmospheres

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)NC(C(=C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 442 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 69.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.